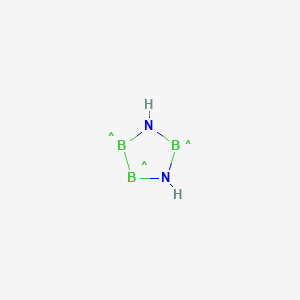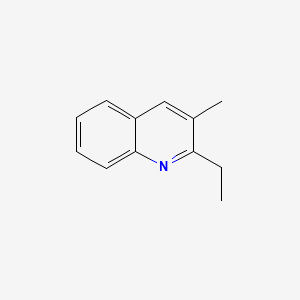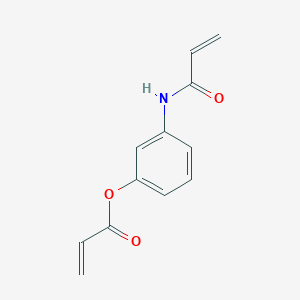
3-(Acryloylamino)phenyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acryloylamino)phenyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields such as polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of an acryloyl group attached to an amino phenyl prop-2-enoate structure, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acryloylamino)phenyl prop-2-enoate typically involves the reaction of acryloyl chloride with 3-aminophenyl prop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
3-(Acryloylamino)phenyl prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acryloyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylamides or thioesters.
科学的研究の応用
3-(Acryloylamino)phenyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties such as high thermal stability and mechanical strength.
Biology: Employed in the development of bioactive compounds and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
作用機序
The mechanism of action of 3-(Acryloylamino)phenyl prop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The acryloyl group is highly reactive and can participate in radical polymerization reactions, leading to the formation of polymers with high molecular weight and unique properties. The compound can also interact with biological molecules through hydrogen bonding and hydrophobic interactions, making it a valuable tool in drug design and development.
類似化合物との比較
Similar Compounds
- Phenyl acrylate
- Ethyl 2-cyano-3-phenylprop-2-enoate
- 3-(Methacryloylamino)phenyl prop-2-enoate
Uniqueness
3-(Acryloylamino)phenyl prop-2-enoate stands out due to its unique combination of an acryloyl group and an amino phenyl prop-2-enoate structure. This combination imparts the compound with high reactivity and versatility, making it suitable for a wide range of applications in polymer chemistry, pharmaceuticals, and materials science. Its ability to undergo various chemical reactions and form stable polymers with desirable properties further enhances its value in scientific research and industrial applications.
特性
CAS番号 |
35289-74-8 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
[3-(prop-2-enoylamino)phenyl] prop-2-enoate |
InChI |
InChI=1S/C12H11NO3/c1-3-11(14)13-9-6-5-7-10(8-9)16-12(15)4-2/h3-8H,1-2H2,(H,13,14) |
InChIキー |
VQEYHSCBGVZTAN-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


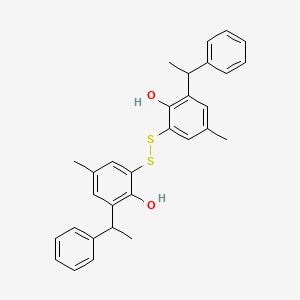
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
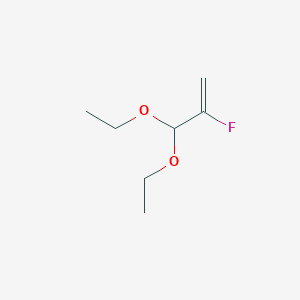
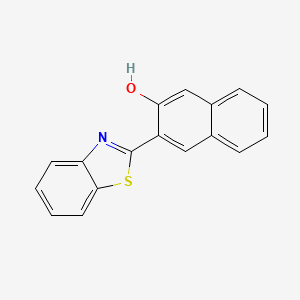
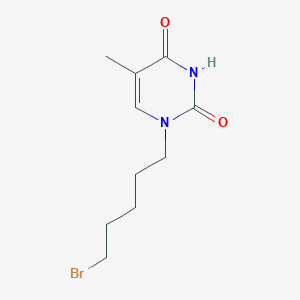
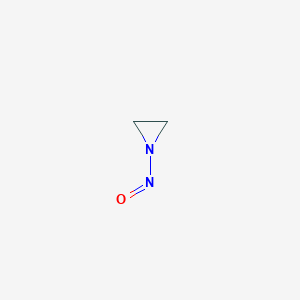
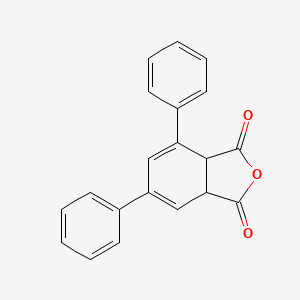
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
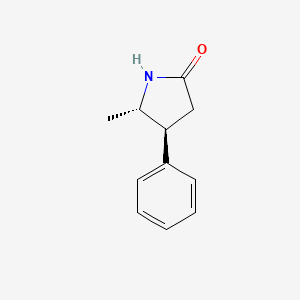
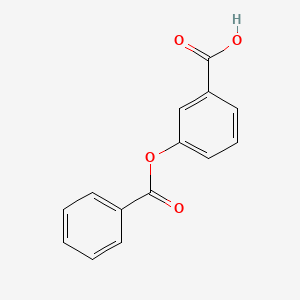
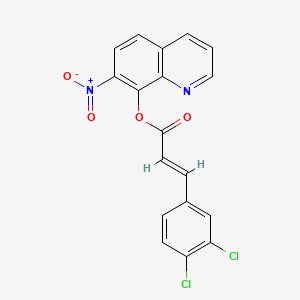
![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)
